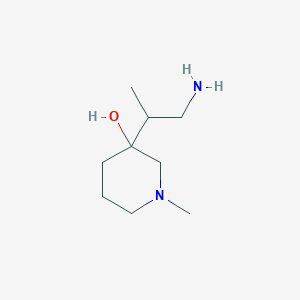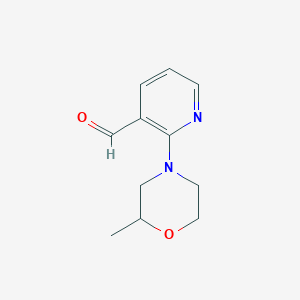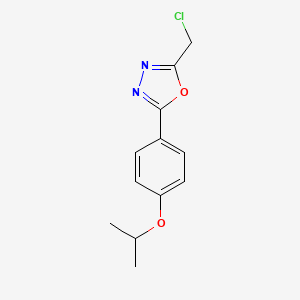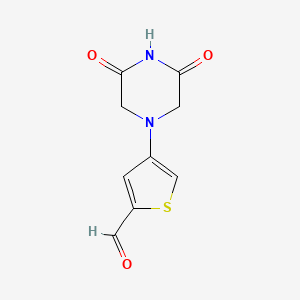![molecular formula C8H16N2 B13160643 Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)
Decahydropyrrolo[3,2-c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydropyrrolo[3,2-c]azepine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of a pyrrolidine and an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrrolo[3,2-c]azepine typically involves a [3,3]-sigmatropic rearrangement known as the aza-Cope rearrangement, followed by a Mannich cyclization. This method allows for the formation of both cis- and trans-fused heterocyclic compounds. The process begins with the preparation of amino alcohol derivatives, which undergo rearrangement and cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound can be achieved on a multigram scale using commercially available starting materials. The synthesis involves multiple steps, typically 6-7, and can be performed to obtain the compound in racemic form .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydropyrrolo[3,2-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated bicyclic compounds .
Applications De Recherche Scientifique
Decahydropyrrolo[3,2-c]azepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of decahydropyrrolo[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decahydropyrrolo[2,3-c]azepine
- Octahydro-1H-oxepino[4,5-b]pyrrole
- Decahydropyrrolo[2,3-d]azepine
Uniqueness
Decahydropyrrolo[3,2-c]azepine is unique due to its specific ring fusion pattern and the resulting structural properties.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,7,8,8a-decahydropyrrolo[3,2-c]azepine |
InChI |
InChI=1S/C8H16N2/c1-2-8-7(3-5-10-8)6-9-4-1/h7-10H,1-6H2 |
Clé InChI |
LPAKUXRRKUCBNS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCN2)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)



![(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B13160595.png)






![3-Methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160632.png)

